[2-(Trifluoromethyl)piperidin-3-yl]methanol
Description
[2-(Trifluoromethyl)piperidin-3-yl]methanol is a piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the piperidine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₇H₁₂F₃NO, with a molecular weight of 207.18 g/mol.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h5-6,11-12H,1-4H2 |
InChI Key |
DNWDMUDDYZFFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .
Industrial Production Methods: Industrial production methods for [2-(Trifluoromethyl)piperidin-3-yl]methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming [2-(Trifluoromethyl)piperidine].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve strong bases or nucleophiles under anhydrous conditions.
Major Products:
Oxidation: Formation of [2-(Trifluoromethyl)piperidin-3-yl]aldehyde or [2-(Trifluoromethyl)piperidin-3-yl]carboxylic acid.
Reduction: Formation of [2-(Trifluoromethyl)piperidine].
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Methodologies
The synthesis of [2-(Trifluoromethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. Recent advancements highlight improved methods for synthesizing piperidine derivatives, including those with trifluoromethyl groups. For instance, the use of chiral catalysts in the synthesis of related compounds has shown to enhance yields and enantiomeric purity significantly .
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction | DIBAL-H | 93 | Converts esters to alcohols |
| 2 | Protection | TBS | ~100 | Protects hydroxyl groups |
| 3 | Alkylation | n-BuLi | 46 | Forms new alcohols from aldehydes |
| 4 | Final Reduction | Various | >75 | Achieves desired piperidine derivative |
Biological Activities
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable for pharmaceutical applications. Research indicates that derivatives of this compound exhibit significant bioactivity against various pathogens and cancer cell lines.
Antifungal Activity
Recent studies have evaluated the antifungal properties of trifluoromethyl-containing compounds. For example, novel derivatives have shown promising activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungals .
Table 2: Antifungal Activity Results
| Compound ID | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Sclerotinia sclerotiorum | 82.73 |
Anticancer Properties
In vitro studies have also demonstrated anticancer activities against various cell lines such as PC3 (prostate cancer) and A549 (lung cancer). The synthesized compounds exhibited moderate efficacy compared to standard chemotherapeutics like doxorubicin .
Pharmaceutical Applications
The incorporation of the trifluoromethyl group in drug design has led to the development of several FDA-approved medications. These drugs leverage the unique properties imparted by the trifluoromethyl substitution for improved pharmacokinetics and therapeutic efficacy .
Table 3: FDA-Approved Drugs with Trifluoromethyl Groups
| Drug Name | Active Ingredient | Indication |
|---|---|---|
| Ubrogepant | (3S,5S,6R)-6-methyl-2-oxo-5-phenyl... | Acute treatment of migraines |
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)piperidin-3-yl]methanol is not fully elucidated. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural and Electronic Variations
Substituent Position
- [4-(Trifluoromethyl)piperidin-3-yl]methanol (): This isomer has the -CF₃ group at the 4-position instead of the 2-position. However, the electron-withdrawing effect of -CF₃ may be less pronounced at this position compared to the 2-position .
- The fluorine atom offers moderate electron-withdrawing effects, but the overall lipophilicity (predicted logP ~2.5) is higher than the target compound (logP ~1.5) .
Functional Group Modifications
2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid ():
Substituting the hydroxymethyl group with a carboxylic acid (-COOH) increases acidity (pKa ~4.5) and solubility in aqueous media. This modification is advantageous for ionizable drug candidates targeting enzymes or receptors .- (2-(Trifluoromethyl)phenyl)methanol (): A non-piperidine analog with -CF₃ on a benzene ring.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| [2-(Trifluoromethyl)piperidin-3-yl]methanol | C₇H₁₂F₃NO | 207.18 | 1.5 | 12.3 |
| [4-(Trifluoromethyl)piperidin-3-yl]methanol | C₇H₁₂F₃NO | 207.18 | 1.5 | 15.8 |
| (1-Benzylpiperidin-3-yl)methanol | C₁₃H₁₉NO | 205.30 | 2.0 | 5.2 |
| 2-(4-(Trifluoromethyl)phenyl)ethanol | C₉H₉F₃O | 190.16 | 2.8 | 3.1 |
Key Observations :
- The piperidine ring in the target compound improves water solubility compared to purely aromatic analogs (e.g., 2-(4-(trifluoromethyl)phenyl)ethanol).
- Benzyl-substituted derivatives exhibit higher logP due to aromatic hydrophobicity .
Pharmaceutical Relevance
- CYP51 Inhibition: Pyridine-based trifluoromethyl-piperidine analogs (e.g., UDO and UDD in ) inhibit Trypanosoma cruzi CYP51, a target for Chagas disease treatment. The target compound’s -CF₃ group may similarly disrupt enzyme-substrate interactions .
- LAT1 Inhibition: Trifluoromethyl-substituted alcohols in are explored as inhibitors of L-amino acid transporters (LAT1), critical in cancer metabolism. The target compound’s piperidine scaffold could enhance blood-brain barrier penetration .
Biological Activity
[2-(Trifluoromethyl)piperidin-3-yl]methanol, a compound featuring a trifluoromethyl group attached to a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring with a hydroxymethyl group and a trifluoromethyl substituent, which is known to enhance lipophilicity and influence biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to the trifluoromethylpiperidine scaffold. For instance, derivatives of trifluoromethylpiperidines have shown promising activity against various viruses, including influenza and coronaviruses. In vitro assays demonstrated that certain derivatives exhibited low IC50 values, indicating strong antiviral efficacy:
| Compound | Virus Targeted | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | H1N1 | 0.0027 | 3,663,901.03 |
| Compound 2 | HSV-1 | 0.0022 | 29,296,272.73 |
| Compound 3 | COX-B3 | 0.0092 | 41,071.88 |
These compounds were evaluated for their ability to inhibit viral replication and reduce viral gene expression significantly .
Anticancer Activity
The trifluoromethyl group has been associated with enhanced anticancer properties. Compounds incorporating this moiety have been investigated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine biosynthesis crucial for cancer cell proliferation. Some derivatives showed potent inhibition of DHODH with IC50 values as low as , suggesting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies of this compound indicate that the trifluoromethyl group significantly affects the biological activity of the compound. Modifications in the piperidine ring or variations in the substituents can lead to substantial changes in potency against various biological targets. For example:
- Increased Lipophilicity : The presence of the trifluoromethyl group enhances membrane permeability.
- Target Affinity : Variations in substituents on the piperidine ring can modulate binding affinity to specific receptors or enzymes.
Case Studies
- Antiviral Activity Against Influenza : A study reported that specific derivatives of this compound exhibited significant antiviral activity against H1N1 influenza virus, with low cytotoxicity towards host cells .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that compounds derived from this scaffold could induce apoptosis and inhibit cell proliferation effectively, reinforcing their potential as therapeutic agents against malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
